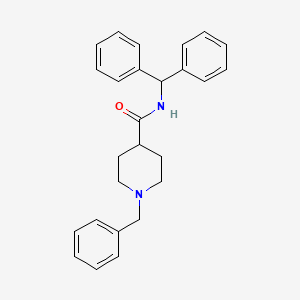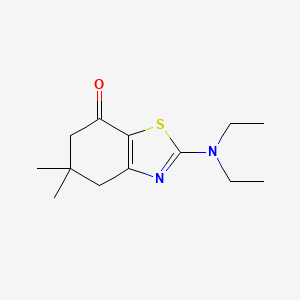![molecular formula C11H14N2O5S2 B5174231 N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5174231.png)
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine, also known as PTG, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. PTG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system.
Mécanisme D'action
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine selectively inhibits GlyT1, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in extracellular glycine levels, which can enhance NMDA receptor function. NMDA receptors are important for synaptic plasticity, learning, and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor function. This has been associated with improved cognitive performance and memory in animal models. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its ability to enhance GABAergic neurotransmission. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating neuropathic pain and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its selectivity for GlyT1, which minimizes off-target effects. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been shown to have good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, more studies are needed to fully understand the potential side effects of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
Orientations Futures
There are several potential future directions for N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine research. One area of interest is its potential in treating schizophrenia, as it has been shown to improve cognitive deficits in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine may have potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Further studies are also needed to fully understand the safety and efficacy of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine in humans.
Méthodes De Synthèse
The synthesis of N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine was first reported by researchers at Pfizer in 2004. The method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)pyrrolidine to form the pyrrolidine amide intermediate, which is subsequently treated with sodium hydride and N-(tert-butoxycarbonyl)glycine to give N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine.
Applications De Recherche Scientifique
N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance NMDA receptor function, which is important for learning and memory. N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has also been shown to have antidepressant and anxiolytic effects in animal models. Additionally, N-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}glycine has been studied for its potential in treating schizophrenia, neuropathic pain, and drug addiction.
Propriétés
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c14-10(15)6-12-11(16)9-5-8(7-19-9)20(17,18)13-3-1-2-4-13/h5,7H,1-4,6H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINUNXFEAAUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)


![2-(1H-benzimidazol-2-ylthio)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5174202.png)
![ethyl 2-[(benzylamino)methyl]-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5174208.png)




![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B5174242.png)